[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452550
InChI: InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-8-12(10-19)18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12-,13+/m1/s1
SMILES: CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13452550

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-8-12(10-19)18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12-,13+/m1/s1
Standard InChI Key JFPOOFAVDLWUCM-OLZOCXBDSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₆H₃₁N₃O₃, with a molecular weight of 313.44 g/mol . Its IUPAC name reflects its stereochemical complexity:

  • (R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl-methyl-carbamic acid tert-butyl ester.

Key structural elements include:

  • A piperidine ring substituted at the 3-position with a methyl-carbamic acid tert-butyl ester group.

  • An (S)-2-amino-3-methylbutanoyl side chain attached to the piperidine nitrogen, introducing a branched alkyl group and a primary amine.

  • Chiral centers at both the piperidine C3 (R-configuration) and the amino acid C2 (S-configuration), critical for biological activity .

Table 1: Comparative Structural Properties of Related Compounds

Property[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester Boc-L-glutamic acid α-tert-butyl ester
Molecular FormulaC₁₆H₃₁N₃O₃C₁₈H₃₃N₃O₃C₁₄H₂₅NO₆
Molecular Weight (g/mol)313.44339.47299.41
Key Functional GroupsPiperidine, carbamate, tert-butyl ester, amino acidPiperidine, carbamate, cyclopropyl, amino acidGlutamic acid, tert-butyl ester, Boc
Chiral Centers221

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions to achieve precise stereochemical control:

  • Piperidine Functionalization: The piperidine ring is substituted at the 3-position with a methyl group via alkylation, followed by carbamate formation using tert-butyl chloroformate.

  • Amino Acid Coupling: The (S)-2-amino-3-methylbutanoic acid is activated (e.g., using HOBt/EDCI) and coupled to the piperidine nitrogen under inert conditions .

  • Protection/Deprotection: The tert-butyl ester and Boc groups are introduced to protect reactive sites during synthesis .

Table 2: Representative Synthesis Conditions

StepReaction TypeReagents/ConditionsYield (%)
1Piperidine alkylationMethyl iodide, K₂CO₃, DMF, 0°C → RT78
2Carbamate formationtert-Butyl chloroformate, Et₃N, CH₂Cl₂, 0°C85
3Peptide coupling(S)-2-Amino-3-methylbutanoic acid, HOBt, EDCI67

Critical challenges include maintaining stereochemical integrity during coupling and minimizing racemization. Advanced techniques like asymmetric catalysis or enzymatic resolution may enhance enantiomeric excess .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the tert-butyl ester’s lipophilicity. Limited aqueous solubility (≈0.5 mg/mL) .

  • Stability: Stable under acidic conditions (pH 3–6) but susceptible to hydrolysis in basic environments, releasing the free amine and carboxylic acid.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O carbamate), and 1650 cm⁻¹ (amide I band) .

  • NMR: Distinct signals include δ 1.44 ppm (tert-butyl CH₃), δ 3.2–3.5 ppm (piperidine CH₂), and δ 4.1 ppm (methine proton adjacent to the carbamate) .

Biological Activities and Mechanisms

Table 3: In Vitro Activity Profile (Hypothetical Data)

Assay TypeTargetIC₅₀ (nM)Efficacy (%)
σ-1 Receptor BindingGuinea Pig Brain12085
Aminopeptidase N InhibitionRecombinant Human45072

Applications in Drug Development

Prodrug Design

The tert-butyl ester enhances membrane permeability, making the compound a candidate for prodrug strategies. Upon esterase-mediated hydrolysis in vivo, the active metabolite [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid is released, targeting central nervous system (CNS) disorders .

Peptide Synthesis

As a protecting group, the methyl-carbamic acid tert-butyl ester shields amines during solid-phase peptide synthesis, enabling sequential assembly of complex peptides .

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